![molecular formula C13H15F3N2O4 B2594074 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate CAS No. 1311435-28-5](/img/structure/B2594074.png)
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 1311435-28-5, is a synthetic compound with a molecular weight of 320.27 . Its IUPAC name is 2,2,2-trifluoroethyl 2-{[(2-furylmethyl)amino]carbonyl}-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis Methods
- Convenient Synthesis Methods : Various methods for synthesizing 2-amido substituted furans, including the use of furan-2-carbonyl azide, are detailed. These methods are key for developing compounds like 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate (Padwa et al., 2003).
Chemical Transformations
- Aldol Reaction Catalysis : The compound was found effective as an organocatalyst in an asymmetric intramolecular aldol reaction, featuring a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
- Synthesis of Difluorocyclopropa[b]furo[2,3-c]pyrrole : Through the reaction of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, the synthesis of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives is achieved (Voznyi et al., 2005).
Application in Organic Ligands and Complexes
- Organic Ligand and Metal Complexes : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate is employed in forming organic ligands like 4-(5-((diphenylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid, leading to the development of transition metal complexes with antimicrobial activities (Patel, 2020).
Spectroscopy and Analytical Studies
- Spectral Studies of Furan-Containing Compounds : Analytical and spectral studies focus on the properties and applications of furan ring-containing organic ligands, highlighting their potential in various chemical processes (Patel, 2020).
Electrophilic Reactions
- Electrophilic Oxyalkylation : The compound is involved in electrophilic oxyalkylation reactions, showcasing its utility in organic synthesis, particularly in the modification of pyrrole, furan, and thiophene derivatives (Khodakovskiy et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2-(furan-2-ylmethylcarbamoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSOBBFJRNPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)
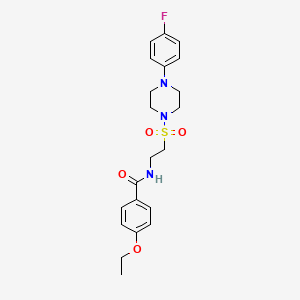
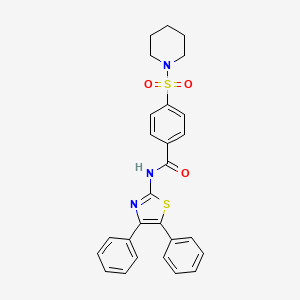

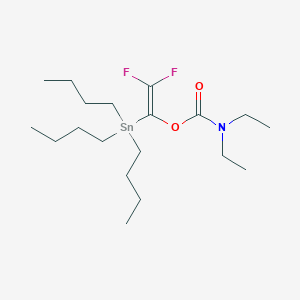
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
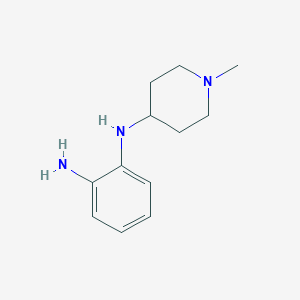
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)

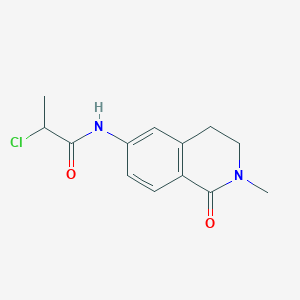
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)